REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[OH-].[Na+].C([O-])([O-])=O.[Na+].[Na+].Cl[C:21]1[C:26](CC=O)=[C:25]([CH3:30])[CH:24]=[CH:23][C:22]=1[S:31]([O-:34])(=[O:33])=[O:32].C1C[O:38][CH2:37][CH2:36]1>O.C(OCC)C>[OH:11][C:4]1[CH:3]=[C:2]([NH:1][C:37](=[O:38])[CH2:36][O:34][S:31]([C:22]2[CH:21]=[CH:26][C:25]([CH3:30])=[CH:24][CH:23]=2)(=[O:32])=[O:33])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(C(=O)O)=CC1)O
|
Name
|
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
2-chloro-2-oxoethyl-4-methylbenzenesulfonate
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1CC=O)C)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 10 min until all of the solid material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured into a separating funnel
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the aqueous phase washed with a further portion of diethyl ether
|
Type
|
ADDITION
|
Details
|
The aqueous phase was acidified to pH 1 by addition of 1N HCl solution
|
Type
|
EXTRACTION
|
Details
|
the product extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate was washed twice with 1N HCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting pale yellow solid was triturated with chloroform leaving 1 as a white powder (155 mg, 63%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)O)C=CC(=C1)NC(COS(=O)(=O)C1=CC=C(C)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |